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Compound of Interest

Compound Name: Ifupinostat

For Researchers, Scientists, and Drug Development Professionals

Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor targeting both
phosphoinositide 3-kinase alpha (PI3Ka) and histone deacetylases (HDACSs). This dual
mechanism of action offers a promising therapeutic strategy in oncology, particularly for
hematological malignancies like diffuse large B-cell ymphoma. Understanding the selectivity
and potential off-target effects of such dual inhibitors is paramount for predicting their efficacy
and safety profiles. This guide provides a comparative analysis of Ifupinostat's activity and
cross-reactivity with other kinases, with a focus on available experimental data. As a direct
comparator, Fimepinostat (CUDC-907), another well-characterized dual PI3BK/HDAC inhibitor, is
included.

In Vitro Inhibitory Activity: Ifupinostat vs.
Fimepinostat

The primary targets of Ifupinostat are PI3Ka and HDAC enzymes. To provide a clear
comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50)
of Ifupinostat and Fimepinostat against their intended targets and known off-targets.

Table 1: Inhibition of PI3K Isoforms

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b606836?utm_src=pdf-interest
https://www.benchchem.com/product/b606836?utm_src=pdf-body
https://www.benchchem.com/product/b606836?utm_src=pdf-body
https://www.benchchem.com/product/b606836?utm_src=pdf-body
https://www.benchchem.com/product/b606836?utm_src=pdf-body
https://www.benchchem.com/product/b606836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

PI3Ka (IC50, PI3Kp (IC50, PI3Kd (IC50, PI3Ky (IC50,
Compound
nM) nM) nM) nM)
Ifupinostat
9.4 Not Reported Not Reported Not Reported
(BEBT-908)
Fimepinostat 19[1][2] 54[1][2] 39[1][2] 311[2]
(CUDC-907)
Table 2: Inhibition of HDAC Isoforms
e HDAC HDAC HDAC HDAC HDAC HDAC HDAC
an-
Comp 2 3 6 8 10 11
HDAC
ound (IC50) (IC50, (IC50, (IC50, (IC50, (IC50, (IC50, (IC50,
nM) nM) nM) nM) nM) nM) nM)
Potent
) inhibitor
Ifupinos N
at (specifi Not Not Not Not Not Not Not
a
(BEBT c IC50 Reporte  Reporte Reporte Reporte Reporte Reporte  Reporte
not d d d d d d d
908)
detailed
)
Potent
Fimepin  pan-
ostat inhibitor 1.7[2] 5.0[2] 1.8[2] 27[2] 191[2] 2.8[2] 5.4[2]
(CUDC- ofClass ' ' ' '
907) I and
[1]
Table 3: Known Off-Target Kinase Activity
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Compound Off-Target Kinase IC50 (nM)

Ifupinostat (BEBT-908) mTOR 227.5

_ _ Not Reported in broad kinase
Fimepinostat (CUDC-907) Not Reported
panel screen

It is important to note that while Ifupinostat has been shown to inhibit downstream signaling
pathways such as JAK/STAT3, MAPK/ERK, and NF-kB, this does not necessarily imply direct
inhibition of the upstream kinases in those pathways[3]. A comprehensive, publicly available
kinase cross-reactivity panel screening for Ifupinostat has not been identified at the time of
this guide's compilation. Therefore, a direct comparison of its broader kinase off-target profile
with other inhibitors is currently limited.

Signaling Pathway Inhibition

The dual inhibition of PI3K and HDAC by Ifupinostat leads to the disruption of multiple
oncogenic signaling pathways. The following diagram illustrates the key pathways affected by
this dual-target inhibitor.
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Signaling Pathways Modulated by Dual PI3BK/HDAC Inhibition
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Dual Inhibition of PI3K and HDAC Pathways.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines
the general methodologies for key experiments in kinase inhibitor profiling.

Kinase Selectivity Profiling (General Protocol)
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Kinase selectivity is often assessed using in vitro kinase activity assays against a broad panel

of purified kinases. A common method is the radiometric assay, which measures the

incorporation of radiolabeled phosphate from ATP into a substrate.

Objective: To determine the inhibitory activity of a compound against a large panel of kinases.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase
[y-33P]ATP or [y-32P]ATP

Kinase reaction buffer (e.g., Tris-HCI, MgClz, DTT)

Test compound (e.g., Ifupinostat) at various concentrations
96- or 384-well plates

Phosphocellulose or filter-binding apparatus

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In each well of the assay plate, combine the kinase, its specific substrate, and the kinase
reaction buffer.

Add the test compound or vehicle control to the wells.
Initiate the kinase reaction by adding [y-33P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60
minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose membrane or filter plate to capture the
phosphorylated substrate.

Wash the membrane/plate to remove unincorporated [y-33P]ATP.
Quantify the amount of incorporated radiolabel using a scintillation counter.

Calculate the percentage of kinase activity inhibition for each compound concentration
relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a dose-response curve.
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Workflow for Kinase Selectivity Profiling
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Kinase Selectivity Profiling Workflow.
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HDAC Enzymatic Assay (General Protocol)

The inhibitory activity of compounds against HDAC enzymes is typically measured using a

fluorogenic assay.

Objective: To determine the IC50 values of a compound against specific HDAC isoforms.

Materials:

Recombinant human HDAC isoforms

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
Assay buffer (e.g., Tris-HCI, NaCl, Tween-20)

Developer solution (containing a protease, e.g., trypsin)
Test compound (e.g., Ifupinostat) at various concentrations
96- or 384-well black plates

Fluorometer

Procedure:

Prepare serial dilutions of the test compound.

In each well of the black plate, add the HDAC enzyme and assay buffer.
Add the test compound or vehicle control.

Pre-incubate the enzyme with the compound for a short period.

Initiate the reaction by adding the fluorogenic HDAC substrate.
Incubate the plate at 37°C for a defined time.

Stop the reaction and develop the fluorescent signal by adding the developer solution. The
developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
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o Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission
at 460 nm).

o Calculate the percentage of HDAC activity inhibition for each compound concentration.

¢ Determine the IC50 value from the dose-response curve.

Conclusion

Ifupinostat is a potent dual inhibitor of PI3Ka and HDACs. While its activity against these
primary targets is well-documented, a comprehensive understanding of its cross-reactivity with
a broad panel of kinases remains an area for further investigation. The available data indicates
a favorable selectivity for PI3Ka over mTOR. For a complete assessment of its off-target
profile, a head-to-head comparison with other dual PI3K/HDAC inhibitors, such as
Fimepinostat, across a comprehensive kinase panel would be highly valuable for the research
and drug development community. The experimental protocols provided herein offer a
standardized framework for conducting such comparative studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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